Tert-butyl 4-bromo-2-ethynylbenzoate

Catalog No.
S14018140
CAS No.
M.F
C13H13BrO2
M. Wt
281.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-bromo-2-ethynylbenzoate

Product Name

Tert-butyl 4-bromo-2-ethynylbenzoate

IUPAC Name

tert-butyl 4-bromo-2-ethynylbenzoate

Molecular Formula

C13H13BrO2

Molecular Weight

281.14 g/mol

InChI

InChI=1S/C13H13BrO2/c1-5-9-8-10(14)6-7-11(9)12(15)16-13(2,3)4/h1,6-8H,2-4H3

InChI Key

RUAIACVNIXFRML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)C#C

Tert-butyl 4-bromo-2-ethynylbenzoate is an organic compound characterized by its unique structure, which includes a tert-butyl group and a bromine atom attached to a benzoate moiety. Its molecular formula is C13H13BrO2C_{13}H_{13}BrO_2, and it has a molecular weight of approximately 281.15 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique reactivity and biological properties.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or hydroxides, leading to the formation of new derivatives.
  • Reduction Reactions: The compound can be reduced to yield the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Oxidation Reactions: Oxidative cleavage can convert it into carboxylic acids or ketones, depending on the reagents used, such as potassium permanganate or chromium trioxide.

The biological activity of tert-butyl 4-bromo-2-ethynylbenzoate has been explored in various studies, particularly regarding its potential as an inhibitor of specific enzymes and receptors. Its structure suggests that it may interact with biological targets, influencing metabolic pathways. The presence of bromine enhances its lipophilicity, which is often correlated with increased biological activity.

The synthesis of tert-butyl 4-bromo-2-ethynylbenzoate can be accomplished through several methods:

  • Esterification: This method involves the reaction of 4-bromo-2-ethynylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically requires reflux conditions to drive the reaction to completion.
  • Bromination: Starting from 4-ethynylbenzoic acid, bromination can be performed using bromine in a suitable solvent to introduce the bromine substituent at the para position.
  • Alkyne Formation: The ethynyl group can be introduced through Sonogashira coupling reactions involving terminal alkynes and aryl halides.

Tert-butyl 4-bromo-2-ethynylbenzoate has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting specific enzymes or receptors.
  • Material Science: The compound may be used in polymer chemistry due to its ability to participate in cross-linking reactions.
  • Organic Synthesis: It acts as a versatile building block for the synthesis of more complex organic molecules.

Studies on the interactions of tert-butyl 4-bromo-2-ethynylbenzoate with biological targets have indicated that it may inhibit certain enzyme activities by binding to their active sites. This modulation can affect various signaling pathways within cells, making it a candidate for further research into therapeutic applications.

Tert-butyl 4-bromo-2-ethynylbenzoate shares structural similarities with other compounds that possess bromine or ethynyl groups. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 4-bromo-2-fluorobenzoateContains fluorine instead of ethynylEnhanced reactivity due to fluorine's electronegativity
Tert-butyl 4-bromo-3-methylbenzoateMethyl group at the meta positionDifferent steric and electronic effects
Tert-butyl 4-chloro-2-ethynylbenzoateChlorine instead of bromineGenerally less reactive than brominated counterparts

Uniqueness: The specific substitution pattern of tert-butyl 4-bromo-2-ethynylbenzoate—particularly the combination of a bromine atom and an ethynyl group—enhances its reactivity in nucleophilic substitution reactions compared to similar compounds. This unique arrangement not only influences its chemical behavior but also enhances its potential biological activity compared to compounds lacking these features.

This comprehensive overview provides insights into tert-butyl 4-bromo-2-ethynylbenzoate's chemical properties, synthesis methods, biological activities, and comparative analysis with similar compounds.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

280.00989 g/mol

Monoisotopic Mass

280.00989 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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